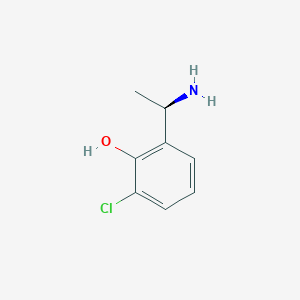
(R)-2-(1-Aminoethyl)-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R)-1-aminoethyl]-6-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of an amino group (-NH2) attached to an ethyl group, which is further connected to a chlorophenol ring. The compound is chiral, meaning it has non-superimposable mirror images, and the (1R) configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]-6-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 6-chlorophenol and ®-1-aminoethanol.
Reaction: The amino group of ®-1-aminoethanol reacts with the chlorophenol under controlled conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]-6-chlorophenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing purification techniques like crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R)-1-aminoethyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the chlorophenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2-[(1R)-1-aminoethyl]-6-chlorophenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1R)-1-aminoethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting their activity and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1S)-1-aminoethyl]-6-chlorophenol: The enantiomer of the compound with the (1S) configuration.
2-[(1R)-1-aminoethyl]-4-chlorophenol: A similar compound with the chlorine atom at the 4-position instead of the 6-position.
2-[(1R)-1-aminoethyl]-6-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[(1R)-1-aminoethyl]-6-chlorophenol is unique due to its specific (1R) configuration and the presence of the chlorine atom at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
DNSUJHRGQVMRRU-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C(=CC=C1)Cl)O)N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


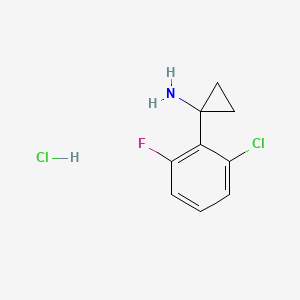
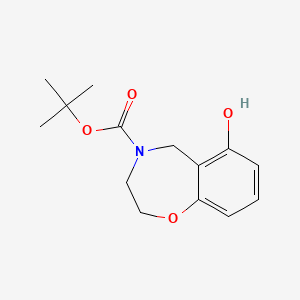
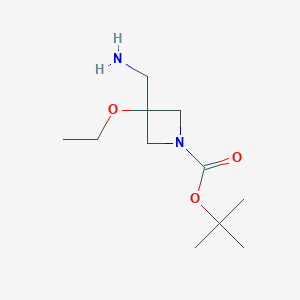


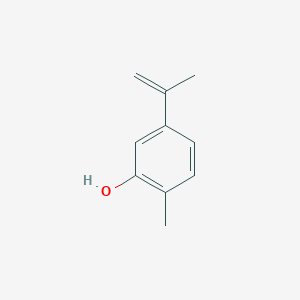
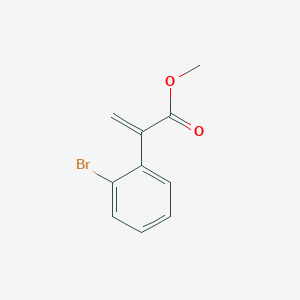
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
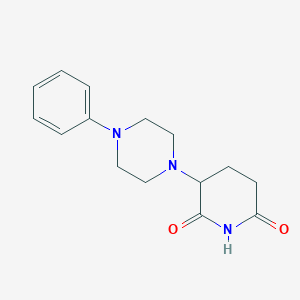
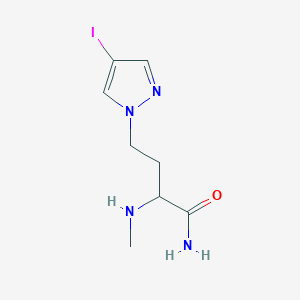
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
